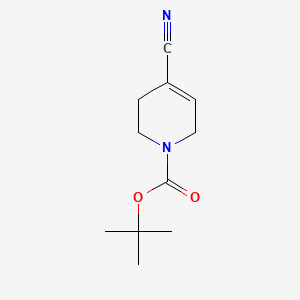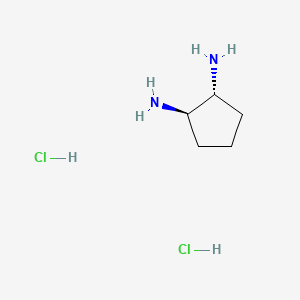
trans-Cyclopentane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Cyclopentane-1,2-diamine has been historically underestimated due to its non-commercial availability, extreme instability, and the complexity of the classical reported syntheses . It has produced far less interest amongst chemists than its higher homologue trans-cyclohexane-1,2-diamine, which is perhaps the most widely used diamine for the synthesis of ligands and receptors .
Synthesis Analysis
The existing methods for the preparation of trans-cyclopentane-1,2-diamine and some of its derivatives, in both racemic and enantioenriched forms, have been discussed . The recent development of novel and efficient synthetic approaches has stimulated renewed interest in this chiral motif for a broad range of applications .Molecular Structure Analysis
The molecular weight of trans-Cyclopentane-1,2-diamine dihydrochloride is 173.08 g/mol .Chemical Reactions Analysis
Trans-cyclopentane-1,2-diamine has been used as a scaffold for chiral ligands, receptors, and biologically active compounds .Physical and Chemical Properties Analysis
The formula of this compound is C₅H₁₄Cl₂N₂. It has a molecular weight of 173.08 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Ligands and Receptors : González‐Sabín et al. (2009) discussed trans-cyclopentane-1,2-diamine's role in the preparation of chiral ligands, receptors, and biologically active compounds, highlighting its renewed interest due to novel synthetic approaches (González‐Sabín, Rebolledo, & Gotor, 2009).
Asymmetric Epoxidation of Alkenes : Daly and Gilheany (2003) used enantiopure trans-cyclopentane-1,2-diamine in metal salen complexes for asymmetric epoxidation, an important chemical reaction (Daly & Gilheany, 2003).
Chemoenzymatic Method for Optically Active Diamines : Quijada et al. (2009) developed a method to prepare optically active trans-cyclopentane-1,2-diamines, useful for synthesizing primary-tertiary diamines (Quijada, González‐Sabín, Rebolledo, & Gotor, 2009).
Orthogonally Protected Diamine Derivatives : González‐Sabín et al. (2007) reported on the efficient chemoenzymatic synthesis of optically active trans-N,N-dialkylcyclopentane-1,2-diamines, which can be used to prepare other valuable derivatives (González‐Sabín, Gotor, & Rebolledo, 2007).
Biocatalytic Approaches for Enantiomers : Luna et al. (2002) described a biocatalytic approach to synthesize both enantiomers of trans-cyclopentane-1,2-diamine, highlighting its potential in organic synthesis (Luna, Alfonso, & Gotor, 2002).
Incorporation into Peptide Nucleic Acids (PNAs) : Pokorski et al. (2004) showed that trans-cyclopentane diamine units in PNAs increase binding affinity and sequence specificity to DNA, useful in genomic analysis (Pokorski, Witschi, Purnell, & Appella, 2004).
Synthesis of Chiral Phosphine Ligands : Allen et al. (1983) developed a method for synthesizing and resolving chiral bis-tertiary phosphine ligands derived from trans-cyclopentane-1,2-diamine (Allen, Gibson, Green, Skinner, Bashkin, & Grebenik, 1983).
Antitumor Activity : Galanski et al. (2003) synthesized osteotropic platinum(II) complexes using trans-cyclopentane-1,2-diamine and examined their in vitro antitumor activity, indicating its potential in medicinal chemistry (Galanski, Slaby, Jakupec, & Keppler, 2003).
Mecanismo De Acción
Target of Action
It is known that this compound is used for the synthesis of ligands and receptors , suggesting that it may interact with various biological targets.
Mode of Action
It is known that this compound is used as a scaffold for chiral ligands, receptors, and biologically active compounds . This suggests that it may interact with its targets to induce conformational changes, leading to altered biological activity.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Its use in the synthesis of ligands and receptors suggests that it may have a significant impact on cellular signaling and function .
Action Environment
It is known that this compound has non-commercial availability, extreme instability, and complexity of the classical reported syntheses .
Análisis Bioquímico
Biochemical Properties
trans-Cyclopentane-1,2-diamine dihydrochloride: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a chiral building block in the synthesis of complex molecules. For instance, it has been used in the preparation of chiral ligands that can selectively bind to specific enzymes, thereby modulating their activity. The compound’s interaction with biomolecules often involves hydrogen bonding and van der Waals forces, which contribute to its stability and specificity in biochemical reactions .
Cellular Effects
The effects of This compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression profiles, affecting various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s binding to enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, This compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that This compound is relatively stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of This compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage level. Careful dosage optimization is essential to maximize the therapeutic potential of This compound while minimizing its adverse effects .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. Once inside the cell, This compound can interact with various intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of This compound is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular energy metabolism and apoptotic pathways. Understanding the subcellular localization of This compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of trans-Cyclopentane-1,2-diamine dihydrochloride can be achieved through a multi-step process involving the reaction of suitable starting materials.", "Starting Materials": [ "Cyclopentadiene", "Ammonia gas", "Hydrogen gas", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ammonia gas in the presence of hydrogen gas and a catalyst such as palladium on carbon to form trans-Cyclopentane-1,2-diamine.", "Step 2: The resulting trans-Cyclopentane-1,2-diamine is dissolved in ethanol and reacted with hydrochloric acid to form the dihydrochloride salt of the compound.", "Step 3: The dihydrochloride salt is isolated by filtration and washed with a solution of sodium hydroxide to remove any impurities." ] } | |
Número CAS |
99363-25-4 |
Fórmula molecular |
C5H13ClN2 |
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
cyclopentane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H |
Clave InChI |
LHPIEVBBBKESNH-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)N)N.Cl.Cl |
SMILES canónico |
C1CC(C(C1)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)
![Oxo[(5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)amino]acetic acid](/img/structure/B592292.png)
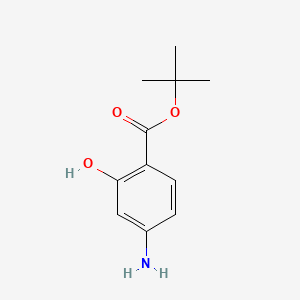

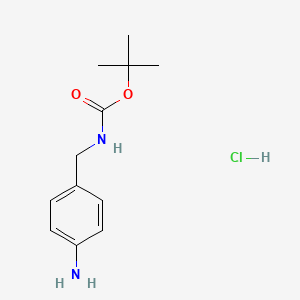
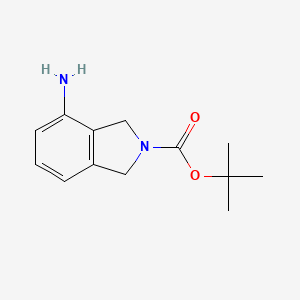
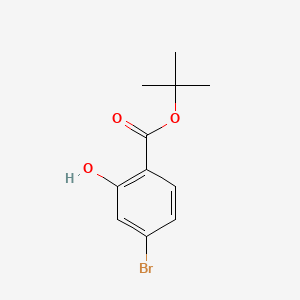

![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)

